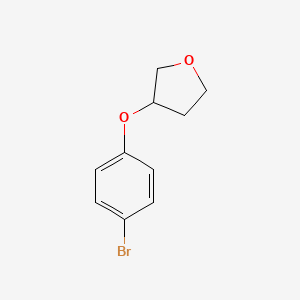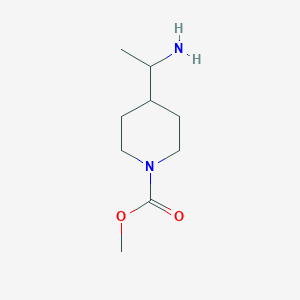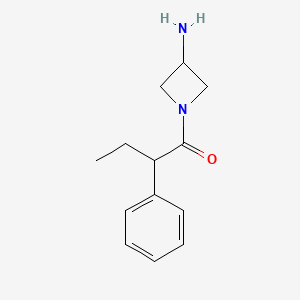
1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one
Descripción general
Descripción
1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one, also known as 1-AAPB, is an organic compound that has been studied for its potential applications in the field of scientific research. 1-AAPB has been found to possess a variety of biochemical and physiological effects, and its synthesis method is relatively straightforward.
Aplicaciones Científicas De Investigación
Synthesis and Transformation of Cyclic β-Amino Acids
The study by Kiss et al. (2018) discusses the application of metathesis reactions, including ring-opening (ROM), ring-closing (RCM), or cross metathesis (CM), in the synthesis and transformations of cyclic β-amino acids, relevant for drug research. This process provides access to alicyclic β-amino acids and other densely functionalized derivatives, showcasing the versatility, robustness, and efficiency of these methods in preparing cyclic β-amino acids derivatives, potentially including compounds structurally related to 1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one (Kiss, L., Kardos, M., Vass, C., & Fülöp, F., 2018).
Therapeutic Potential of G Protein-Biased Kappa Agonists
Mores et al. (2019) review the therapeutic potential of G protein-biased kappa agonists, including novel compounds that signal via G protein activation without strongly recruiting beta-arrestin. These compounds, potentially related to or derived from structures like 1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one, are hypothesized to reduce pain and itch with fewer side effects. This highlights the compound's relevance in the development of new pain and itch treatments (Mores, K. L., Cummins, B. R., Cassell, R. J., & van Rijn, R. V., 2019).
Propiedades
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-12(10-6-4-3-5-7-10)13(16)15-8-11(14)9-15/h3-7,11-12H,2,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOXHDRDBASCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol](/img/structure/B1468910.png)
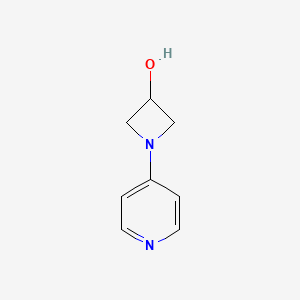


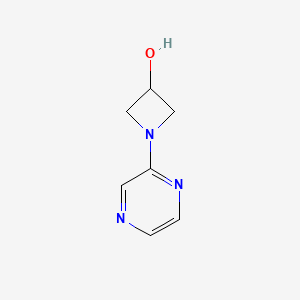
![N-[(2-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1468919.png)


![1-[(4-Ethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468923.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468924.png)


